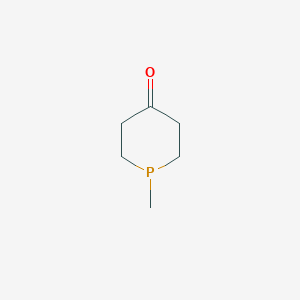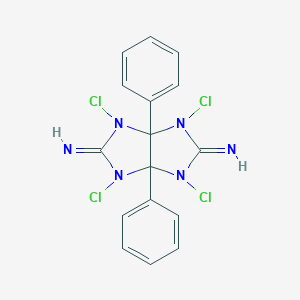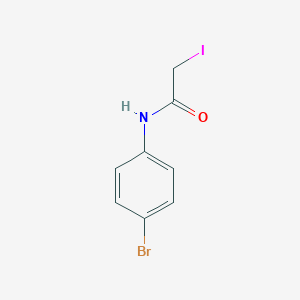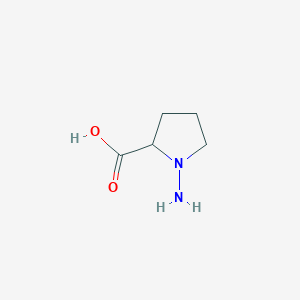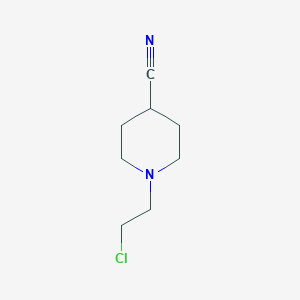
1-(2-Chloroethyl)piperidine-4-carbonitrile
Overview
Description
1-(2-Chloroethyl)piperidine-4-carbonitrile: is an organic compound with the molecular formula C8H13ClN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a chloroethyl group and a carbonitrile group attached to the piperidine ring
Mechanism of Action
Target of Action
Related compounds such as piperidine derivatives have been associated with t-type calcium channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.
Mode of Action
It is synthesized by reacting chlorine with 4-cyanopiperidine in acetonitrile, followed by dehydrative halogenation with phosphorus and benzene . The interaction of this compound with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
Related compounds have been involved in the synthesis of quinuclidine and acetonitrile
Result of Action
Related compounds have shown inhibitory effects on certain enzymes . More research is needed to determine the specific effects of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(2-Chloroethyl)piperidine-4-carbonitrile is not well-studied. Factors such as temperature, pH, and presence of other molecules can potentially affect the compound’s action. The compound is recommended to be stored at room temperature, in a dry and cool environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)piperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 4-cyanopiperidine with ethylene oxide in the presence of a base, followed by chlorination using thionyl chloride. The reaction conditions typically include:
Temperature: 0-5°C for the initial reaction with ethylene oxide.
Solvent: Anhydrous conditions are preferred.
Reagents: Thionyl chloride for chlorination.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products include substituted piperidines with various functional groups.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include primary amines or other reduced forms.
Scientific Research Applications
1-(2-Chloroethyl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-(2-Bromoethyl)piperidine-4-carbonitrile
- 1-(2-Iodoethyl)piperidine-4-carbonitrile
- 1-(2-Fluoroethyl)piperidine-4-carbonitrile
Comparison: 1-(2-Chloroethyl)piperidine-4-carbonitrile is unique due to its specific reactivity and the presence of the chloroethyl group. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications. The chloro group is less reactive than bromo and iodo groups but more reactive than the fluoro group, providing a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
1-(2-chloroethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFXWOZZNHTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453377 | |
| Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108890-51-3 | |
| Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)


![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)



